5-(4-tert-Butylphenyl)furan-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
106024-51-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3H-furan-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(15)16-12/h4-8H,9H2,1-3H3 |
InChI Key |
LFUZDALHDDUXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CCC(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Tert Butylphenyl Furan 2 3h One and Analogues
Strategies for Constructing the Furan-2(3H)-one Ring System
The formation of the furan-2(3H)-one ring can be achieved through a variety of synthetic strategies, including cyclization reactions, multi-component reactions, and reactions involving specific reactive intermediates. These methods offer diverse pathways to access a range of substituted furan-2(3H)-ones.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including furan-2(3H)-ones. These methods involve the formation of the lactone ring from an acyclic precursor through the creation of a carbon-oxygen bond.
A general and efficient method for synthesizing substituted butenolides, including furan-2(3H)-one derivatives, involves the phosphine-catalyzed reaction of functionalized cyclopropenones. In this approach, cyclopropenones undergo a ring-opening reaction in the presence of a catalytic amount of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form reactive ketene (B1206846) ylide intermediates. These intermediates can then be trapped by a pendant hydroxy group within the same molecule to afford the desired butenolide scaffold. organic-chemistry.orgacs.orgnih.govufms.brnanomaterchem.com
This intramolecular cyclization is highly efficient, proceeds under mild conditions, and is tolerant of a wide array of functional groups, which allows for the synthesis of diverse α- and γ-substituted butenolides. organic-chemistry.orgacs.orgnih.govufms.brnanomaterchem.com The requisite hydroxymethyl cyclopropenones can be readily prepared from propargyl alcohols. The reaction's regioselectivity is a key aspect, with phosphine addition at the C2 position of the cyclopropenone leading to the desired butenolide product, while addition at C3 could potentially lead to the formation of β-lactones. acs.org However, the formation of the butenolide is generally favored. acs.org
Table 1: Examples of Butenolide Synthesis from Hydroxymethyl Cyclopropenones
| Cyclopropenone Precursor | Phosphine Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-(hydroxymethyl)-3-phenylcycloprop-2-en-1-one | PPh₃ | CDCl₃ | 5-phenylfuran-2(3H)-one | >95 | acs.org |
| 2-(hydroxymethyl)-3-(p-tolyl)cycloprop-2-en-1-one | PPh₃ | CDCl₃ | 5-(p-tolyl)furan-2(3H)-one | >95 | acs.org |
| 3-butyl-2-(hydroxymethyl)cycloprop-2-en-1-one | PPh₃ | CDCl₃ | 5-butylfuran-2(3H)-one | >95 | acs.org |
The intramolecular cyclization of suitably functionalized acyclic precursors is a direct and widely used method for constructing the furan-2(3H)-one ring. A common strategy involves the cyclization of γ-keto acids and their derivatives. For instance, the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides a rapid and high-yielding route to 2-unsubstituted 5-aryl-3(2H)-furanones. This process is completed in a very short time, typically within 10 minutes.
Another approach is the oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents. This method can produce furan-2(3H)-ones, particularly when the substrate is α,α-disubstituted. organic-chemistry.org The reaction proceeds through the formation of a cyclic iodonium (B1229267) intermediate, which then undergoes intramolecular attack by the carboxylate to form the lactone ring. organic-chemistry.org
Transition metal-catalyzed intramolecular cyclizations have also been developed, although they are more commonly applied to the synthesis of other furan (B31954) isomers. However, base-catalyzed intramolecular cyclization of 2-ynylphenols has been shown to be an effective method for producing 2-substituted benzo[b]furans, demonstrating the potential for base-mediated cyclization strategies in furan synthesis. nih.govrsc.orgresearchgate.net
Table 2: Examples of Intramolecular Cyclization for Furanone Synthesis
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |
| (4-phenyl-2,4-dioxobutyl)methylphenylsulfonium salt | Base | 5-phenyl-3(2H)-furanone | High | |
| 2,2-dimethyl-3-phenylbut-3-enoic acid | PhI(OAc)₂/Me₃SiOTf | 3,3-dimethyl-5-phenylfuran-2(3H)-one | 85 | organic-chemistry.org |
Lactonization, the formation of a cyclic ester, is a fundamental process for the synthesis of furan-2(3H)-ones. Halolactonization is a classic and effective method that involves the reaction of an unsaturated carboxylic acid with a halogen source. The reaction proceeds via the formation of a halonium ion intermediate, which is then intramolecularly attacked by the carboxylate group to yield a halo-substituted lactone. This method is known for its mild reaction conditions and the introduction of a versatile halogen atom that can be further functionalized.
Acid- or base-promoted cyclizations of carboxylic acids containing a carbon-carbon triple bond can also be employed to selectively form furan-2(5H)-one or furan-2(3H)-one skeletons. nih.gov The regioselectivity of the cyclization is dependent on the choice of an acid or base catalyst. nih.gov
Table 3: Lactonization Processes for Furanone Synthesis
| Substrate | Reagent | Product Type | Reference |
| Alkenoic acid | I₂ | Iodolactone | |
| Alkynoic carboxylic acid | Acid/Base | Furan-2(5H)-one or Phthalide | nih.gov |
Multi-Component Reactions (MCRs) for Furanone Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted furanones.
One notable example is the three-component reaction of aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates to produce 3,4,5-substituted furan-2-ones. This reaction can be catalyzed by various catalysts, including MNPs-DBN tribromide, under green conditions. nanomaterchem.com The proposed mechanism involves the initial formation of an enamine from the aniline (B41778) and the acetylenic ester, which then attacks the aldehyde. A subsequent intramolecular cyclization and tautomerization lead to the final furan-2-one product. nanomaterchem.com While many MCRs lead to furan-2(5H)-ones, modifications to the starting materials and reaction conditions can potentially be explored to favor the formation of the furan-2(3H)-one isomer.
Table 4: Multi-Component Synthesis of Furan-2-ones
| Amine | Aldehyde | Acetylenic Ester | Catalyst | Product Type | Yield (%) | Reference |
| Aniline | Benzaldehyde | Dimethyl acetylenedicarboxylate | MNPs-DBN tribromide | 3,4,5-substituted furan-2-one | High | nanomaterchem.com |
| 4-chloroaniline | 4-chlorobenzaldehyde | Diethyl acetylenedicarboxylate | MNPs-DBN tribromide | 3,4,5-substituted furan-2-one | High | nanomaterchem.com |
Reactions Involving Dienolate Intermediates
Furan-2(3H)-ones, particularly those with a substituent at the 5-position, can serve as precursors to synthetically useful dienolate intermediates. Under basic conditions, deprotonation at the α-position (C3) generates a dienolate that exhibits vinylogous reactivity. This reactivity has been exploited in various organic transformations. nih.gov
For example, 5-substituted-furan-2(3H)-ones can act as 2π-components in cycloaddition reactions. In the presence of a Brønsted base catalyst, these compounds form dienolates that can undergo diastereoselective [8+2]-cycloaddition with 8,8-dicyanoheptafulvene, which acts as an 8π-component. This reaction leads to the formation of polycyclic products containing a γ-butyrolactone motif. acs.orgnih.gov The ability of 5-substituted-furan-2(3H)-ones to form these reactive dienolates underscores their utility as versatile building blocks in organic synthesis. nih.gov
Introduction of the 4-tert-Butylphenyl Moiety
The incorporation of an aryl group, specifically the 4-tert-butylphenyl moiety, at the 5-position (or γ-position) of the furan-2(3H)-one core is crucial for creating the target compound and its analogues. This is typically achieved through carbon-carbon bond-forming reactions on a pre-formed butenolide scaffold or by constructing the ring from precursors already containing the aryl group.
A primary strategy for synthesizing 5-aryl furan-2(3H)-ones involves the direct functionalization of a butenolide ring. nih.gov Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. researchgate.net
A notable method is the Pd-catalyzed γ-arylation of α,β- or β,γ-unsaturated butyrolactones. nih.gov This approach facilitates the construction of quaternary carbon centers at the 5-position when using γ-substituted butenolides. organic-chemistry.orgmit.eduacs.org The reaction typically involves coupling an aryl halide with the butenolide in the presence of a palladium catalyst, a suitable ligand, and a base. Optimization of these conditions is critical to prevent the decomposition of the butenolide starting material, which can be prone to dimerization under basic conditions. nih.gov
Detailed studies have identified effective conditions for this arylation. For instance, the combination of Pd(OAc)₂ as the catalyst, MePhos as the ligand, and K₂CO₃ as the base in a toluene (B28343)/tert-amyl alcohol solvent mixture has proven successful for coupling a range of electron-neutral, electron-rich, and electron-deficient aryl bromides with high regioselectivity for the γ-position. organic-chemistry.org
Table 1: Optimized Conditions for Pd-Catalyzed γ-Arylation of Butenolides
| Component | Reagent/Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | organic-chemistry.org |
| Ligand | MePhos | organic-chemistry.org |
| Base | K₂CO₃ (Potassium carbonate) | organic-chemistry.org |
| Solvent | Toluene / tert-Amyl alcohol (2:1 mixture) | organic-chemistry.org |
| Aryl Source | Aryl bromides | organic-chemistry.org |
| Selectivity | >98:2 for the γ-position | organic-chemistry.org |
Instead of adding the aryl group to a complete lactone ring, an alternative strategy involves building the furanone ring from simpler precursors that already contain the 4-tert-butylphenyl moiety. This approach is common in the synthesis of various furan derivatives. For example, the synthesis of 2-(4-(tert-butyl)phenyl)naphtho[2,3-b]furan-4,9-dione utilizes precursors bearing the tert-butylphenyl group in a visible-light-mediated cycloaddition reaction. mdpi.com
Applying this logic to 5-(4-tert-butylphenyl)furan-2(3H)-one, synthetic routes could begin with a 4-tert-butylphenyl-substituted starting material, such as a derivative of 4-tert-butylbenzaldehyde (B1265539) or a corresponding keto acid. Annulation reactions between keto acids and tertiary alcohols, facilitated by a combination of Lewis and Brønsted acids, represent a viable pathway to highly substituted butenolides and could be adapted for this purpose. organic-chemistry.org Similarly, base-induced intramolecular cyclization of specific (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts yields 5-aryl-3(2H)-furanones, demonstrating a pathway where the aryl group is present from the start. organic-chemistry.org
Novel Synthetic Routes to this compound Derivatives
Recent advancements in synthetic chemistry have provided innovative and more efficient routes to butenolide derivatives, focusing on catalysis, procedural simplification, and process intensification.
Catalysis is at the forefront of modern butenolide synthesis, offering mild reaction conditions and high selectivity.
Metal Catalysis: As discussed, palladium catalysis is highly effective for the γ-arylation of butenolides. nih.govorganic-chemistry.org Beyond palladium, other transition metals are employed for constructing the furanone ring itself. Gold (Au) catalysts, for instance, can cyclize γ-hydroxyalkynones to yield substituted 3(2H)-furanones. organic-chemistry.org A novel approach to furans involves a metal-catalyzed nih.govorganic-chemistry.org-alkyl shift in allenyl ketones, a method that allows for the synthesis of fully carbon-substituted furans. nih.gov Rhodium(II)/Palladium(0) binary catalyst systems can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to provide highly substituted 3(2H)-furanones. organic-chemistry.org
Organocatalysis: Metal-free catalytic strategies are also gaining prominence. 5-substituted-furan-2(3H)-ones can serve as pronucleophiles that, under organocatalytic Brønsted base activation, form dienolates. acs.orgnih.gov These reactive intermediates can then participate in various transformations, including diastereoselective [8 + 2]-cycloaddition reactions, showcasing the utility of organocatalysis in elaborating the butenolide core into more complex polycyclic structures. acs.orgnih.gov Another approach involves using phosphines as organocatalysts to mediate the ring-opening of functionalized cyclopropenones into reactive ketene ylides, which subsequently cyclize to form butenolides. nih.govorganic-chemistry.org This method is noted for its tolerance of a broad range of functional groups. nih.govresearchgate.net
Table 2: Comparison of Catalytic Approaches in Butenolide Synthesis
| Catalytic System | Precursor Type | Transformation | Reference |
|---|---|---|---|
| Palladium (Pd) | Butenolide + Aryl Halide | γ-Arylation | nih.govorganic-chemistry.org |
| Gold (Au) | γ-Hydroxyalkynones | Cyclization | organic-chemistry.org |
| Rhodium (Rh)/Palladium (Pd) | α-Diazo-δ-keto-esters | Cyclization/Alkylation Cascade | organic-chemistry.org |
| Brønsted Bases (Organocatalyst) | 5-Substituted-furan-2(3H)-ones | Dienolate formation for cycloaddition | acs.orgnih.gov |
| Phosphines (Organocatalyst) | Hydroxymethylcyclopropenones | Ring-opening/Cyclization | nih.govorganic-chemistry.org |
One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. The Pd-catalyzed γ-arylation of butenolides has been successfully applied in a one-pot sequence to synthesize a complex tricyclic tetrahydroisoquinolinone, demonstrating its compatibility with tandem reactions. nih.govmit.eduacs.org Another example involves a one-pot lactonization to yield butenolides via a Cu(II)-catalyzed acylation of acyloins with a thiol ester present in Wittig reagents. organic-chemistry.org These protocols streamline the synthesis of complex molecules derived from a butenolide core.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is a powerful technology for process intensification. It offers benefits such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. rsc.org
A versatile and efficient continuous flow protocol has been developed for the synthesis of structurally diverse butenolides. ucl.ac.ukrsc.org This method relies on the in-situ generation of highly reactive acylketenes from dioxinones via a retro hetero-Diels–Alder reaction. rsc.org The acylketenes then react with α-hydroxy-ketones to form butenolides. This flow protocol achieves yields comparable to batch processes but with significantly reduced residence times (e.g., 20 minutes), thereby increasing productivity. rsc.org The ability to operate safely at temperatures above the solvent's boiling point further accelerates the reaction. rsc.org The practicality of this approach has been shown through the gram-scale synthesis of butenolide cores. ucl.ac.ukrsc.org
Considerations for Stereoselective Synthesis
The stereoselective synthesis of this compound and its analogues, which are chiral γ-butyrolactones, is a critical area of research due to the prevalence of enantiomerically pure lactone structures in biologically active molecules. Achieving control over the stereochemistry at the C5 position, and potentially at other positions like C3, requires specialized synthetic strategies. Key approaches include the use of chiral auxiliaries, organocatalysis, and substrate-controlled diastereoselective reactions.
Chiral Auxiliary-Mediated Synthesis
A robust method for controlling stereochemistry is the temporary incorporation of a chiral auxiliary into a reactant. wikipedia.org This auxiliary directs the stereochemical outcome of a key bond-forming step, and is subsequently removed to yield the enantiomerically enriched product.
For the synthesis of α,γ-disubstituted γ-butyrolactones, which are analogues of the target compound, SmI₂-mediated reductive coupling has proven effective. In one approach, a chiral auxiliary derived from isosorbide (B1672297) (a carbohydrate) is attached to an acrylate (B77674) to form a chiral methacrylate. acs.org This substrate then undergoes a reductive coupling reaction with a ketone in the presence of a proton source. The study found that both the chiral auxiliary and a hindered proton source, such as (-)-sultam, were crucial for achieving high levels of asymmetric induction. acs.org This dual stereocontrol allows for the synthesis of optically active γ-butyrolactones in high enantiomeric purity. acs.org
The effectiveness of different chiral auxiliaries can vary significantly. For instance, using an isosorbide-derived auxiliary in the SmI₂-mediated coupling of ketones with chiral methacrylates resulted in excellent enantiomeric excess (ee), often exceeding 99% for the trans-diastereomer. acs.org In contrast, when N-isopropylephedrine was used as the chiral auxiliary under similar conditions, the resulting γ-butyrolactone was obtained with only 30% ee. acs.org This highlights the profound impact of the auxiliary's structure on the stereochemical outcome.
Table 1: Influence of Chiral Auxiliary and Proton Source on Asymmetric γ-Butyrolactone Synthesis
Data sourced from related studies on α,γ-substituted γ-butyrolactones. acs.org
Organocatalytic Asymmetric Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without relying on metal catalysts. For furanone analogues, organocatalysts can activate the substrate to participate in stereoselective reactions.
One relevant example is the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide catalyst. rsc.org This reaction provides access to optically active γ-substituted butyrolactams with excellent diastereoselectivities (up to >99:1) and enantioselectivities (up to >99% ee). rsc.org The principles of activating a vinylogous nucleophile are directly applicable to 5-substituted-furan-2(3H)-ones, which can undergo deprotonation at the α-position to form a dienolate intermediate. nih.gov
Furthermore, the diastereoselective [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene has been demonstrated using organocatalytic Brønsted base activation. nih.gov This reaction generates polycyclic products containing the γ-butyrolactone motif with high diastereoselectivity (>20:1 dr). acs.org The choice of catalyst and reaction conditions is pivotal in controlling the stereochemical course of the cycloaddition.
Table 2: Organocatalyzed Asymmetric Synthesis of γ-Substituted Butyrolactam Analogues
Data adapted from a study on the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam. rsc.org
Substrate and Reagent Control
In reactions that generate multiple stereocenters, the inherent structure of the substrates and reagents can dictate the diastereochemical outcome. Cascade reactions, such as inter-intramolecular double Michael additions, can lead to highly functionalized cyclic structures with excellent diastereoselectivity. beilstein-journals.orgnih.gov For example, the reaction of curcumins with arylidenemalonates has been shown to produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Although this example leads to a different core structure, the principle of a highly organized transition state controlling the formation of multiple stereocenters in a single transformation is a key consideration in stereoselective synthesis.
Similarly, 1,3-dipolar cycloaddition reactions can be used to construct complex heterocyclic systems. The reaction of nitrones with the exocyclic double bond of 9α-hydroxyparthenolide, a sesquiterpene lactone, yields spiro-isoxazolidine derivatives. mdpi.com While this specific reaction was found to be regiospecific but not highly stereoselective (producing a 50:50 mixture of diastereomers), it illustrates a pathway where the facial selectivity of the approach to the double bond determines the final stereochemistry. mdpi.com Fine-tuning the substrate, dipole, and reaction conditions could potentially enhance the diastereoselectivity of such transformations.
Chemical Reactivity and Transformations of 5 4 Tert Butylphenyl Furan 2 3h One
Reactivity of the Furan-2(3H)-one Core
The furan-2(3H)-one ring, also known as a butenolide, is a privileged structure that exhibits dual reactivity. It can act as both an electrophile and, upon deprotonation, a potent nucleophile. The presence of the 4-tert-butylphenyl group at the 5-position influences the steric and electronic properties of the molecule but the fundamental reactivity of the core remains consistent with other 5-substituted furan-2(3H)-ones.
A key feature of 5-substituted-furan-2(3H)-ones, including the title compound, is their ability to form dienolates under basic conditions. nih.govacs.org Deprotonation at the α-position (C3) by a suitable base generates a π-extended enolate system, commonly referred to as a dienolate. nih.govresearchgate.net This species is stabilized by resonance, with the negative charge delocalized over the oxygen atom and the α- (C3) and γ- (C5) carbon atoms.
This delocalization is a classic example of the principle of vinylogy, where the electronic effects of the enolate are transmitted through the conjugated π-system. The dienolate can therefore exhibit nucleophilic character at both the α- and γ-positions, leading to a diverse range of possible reactions. The choice of reactants and reaction conditions can often direct the regioselectivity of the subsequent alkylation, aldol, or Michael-type reactions.
The generated dienolate of 5-(4-tert-butylphenyl)furan-2(3H)-one is a soft nucleophile and its reactivity with various electrophiles can be tuned. While reactions can occur at either the α- or γ-position, the outcome is often governed by factors such as the nature of the electrophile (hard vs. soft), the counter-ion, the solvent, and the temperature.
Generally, reactions with hard electrophiles tend to favor attack at the more electronegative oxygen atom (O-acylation), while reactions with soft electrophiles often occur at the carbon termini. The regioselectivity between the α- and γ-positions is more nuanced. Steric hindrance from the 5-substituent can influence the approach of the electrophile, potentially favoring reaction at the less hindered α-position. However, the electronic distribution in the dienolate also plays a crucial role, and in many cases, reactions proceed via the γ-position in a vinylogous fashion. researchgate.net
Cycloaddition Reactions
The conjugated π-system of the dienolate derived from this compound makes it an excellent participant in various cycloaddition reactions. These transformations are powerful tools for the construction of complex polycyclic frameworks.
Recent research has demonstrated that 5-substituted-furan-2(3H)-ones are effective 2π-components in higher-order cycloaddition reactions, such as the [8+2]-cycloaddition. nih.govacs.orgnih.gov In these reactions, the dienolate, generated in situ using an organocatalyst (a Brønsted base), reacts with an 8π-component like 8,8-dicyanoheptafulvene. nih.govacs.org This reaction leads to the formation of complex polycyclic products bearing a γ-butyrolactone structural motif. nih.govacs.org
While the specific use of this compound in this context has not been explicitly detailed, the successful application of a range of other 5-substituted furanones, including those with alkyl and benzyl (B1604629) groups, strongly suggests that the title compound would also be a viable substrate. nih.gov The reaction is anticipated to proceed efficiently to yield the corresponding polycyclic adduct.
The general mechanism involves the base-catalyzed formation of the dienolate, which then acts as the nucleophilic 2π-component (a higherenophile) and attacks the 8π-cycloaddition partner. nih.gov Subsequent protonation of the resulting intermediate at the α-position of the lactone ring furnishes the final cycloadduct. nih.gov
A significant aspect of these cycloaddition reactions is their high degree of stereocontrol. The [8+2]-cycloadditions of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene have been shown to proceed in a highly diastereoselective manner. nih.govacs.org This stereoselectivity is crucial for the synthesis of complex molecules with defined three-dimensional structures.
The observed diastereoselectivity is rationalized by a stereochemical model where the dienolate approaches the 8π-component in a preferred orientation to minimize steric interactions. The substituent at the 5-position of the furanone plays a critical role in directing this approach, ultimately determining the stereochemistry of the newly formed stereocenters in the product. For this compound, the bulky tert-butylphenyl group would be expected to exert a strong directing effect, leading to a high degree of diastereoselectivity in the resulting cycloadducts.
Table 1: Representative [8+2]-Cycloaddition of 5-Substituted-Furan-2(3H)-ones with 8,8-Dicyanoheptafulvene This table is based on data for analogous compounds and illustrates the expected reactivity for this compound.
| Entry | 5-Substituent (R) | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl | 68 | >20:1 |
| 2 | Ethyl | 75 | >20:1 |
| 3 | Propyl | 81 | >20:1 |
| 4 | Isopropyl | 62 | >20:1 |
| 5 | Benzyl | 72 | >20:1 |
| 6 | 4-tert-Butylphenyl | Expected High | Expected High |
Data adapted from studies on analogous 5-substituted furan-2(3H)-ones. nih.gov
Ring-Opening and Recyclization Reactions
The furan-2(3H)-one ring is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity provides a pathway to acyclic intermediates that can be subsequently transformed or induced to recyclize into new heterocyclic systems. researchgate.net
Nucleophilic attack typically occurs at the electrophilic carbonyl carbon (C2) of the lactone. Strong nucleophiles such as amines, hydrazines, and hydroxide (B78521) ions can readily open the lactone ring to form the corresponding amides, hydrazides, or carboxylates of a 4-oxoalkanoic acid derivative. researchgate.net
In the case of this compound, reaction with a nucleophile (Nu⁻) would initially yield an open-chain keto-ester or keto-amide intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can be stable or undergo further intramolecular reactions. For instance, if a binucleophile such as hydrazine (B178648) is used, the intermediate can undergo a subsequent cyclization to form a pyridazinone ring. This ring-opening/recyclization strategy is a powerful method for converting the furanone core into a variety of other five- and six-membered heterocyclic systems. researchgate.net Research on furan (B31954) derivatives with tert-butyl substituents has shown that they can undergo acid-catalyzed recyclization reactions to form new ring systems, such as isochromenones and indoles, highlighting the diverse transformation pathways available to these molecules. researchgate.netresearchgate.net
Reactions with Nitrogen-Containing Nucleophiles
The ester moiety within the 2(3H)-furanone ring is susceptible to nucleophilic attack, particularly by nitrogen-containing reagents. ekb.eg The course of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, leading to either ring-opened intermediates or new heterocyclic products.
Hydrazine hydrate (B1144303) is a key reagent in the transformation of 2(3H)-furanones. The reaction can be controlled to yield different products based on the conditions. For instance, stirring the furanone with hydrazine hydrate in ethanol (B145695) at room temperature typically leads to the formation of the corresponding ring-opened hydrazide derivative. ekb.eg However, upon heating, this intermediate readily undergoes cyclization. ekb.eg
Other primary and secondary amines, such as benzylamine (B48309), can also react with the furanone ring. These reactions typically proceed via nucleophilic attack at the carbonyl carbon, leading to the opening of the lactone ring and the formation of N-substituted amides. ekb.eg
Formation of Other Heterocyclic Systems from the Furanone Scaffold
The furanone scaffold is a valuable starting material for the synthesis of more complex heterocyclic structures, most notably six-membered pyridazinone rings.
The reaction of this compound with hydrazine hydrate under reflux conditions (e.g., in absolute ethanol, n-butanol, or dioxane) directly yields the corresponding 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one. ekb.eg This transformation can also be achieved in a stepwise manner by first isolating the hydrazide intermediate and then inducing ring closure through heating, often in the presence of an acid catalyst like HCl in acetic acid. ekb.eg Substituted hydrazines, such as phenylhydrazine, react similarly to produce N-substituted pyridazinones. ekb.eg
The following table summarizes the transformation of furanones into pyridazinone derivatives.
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Arylidene-2(3H)-furanone | Hydrazine hydrate | Boiling in absolute ethanol, dioxane, or n-butanol | Pyridazinone derivative | ekb.eg |
| 3-Arylidene-2(3H)-furanone | Hydrazine hydrate | Stirring in absolute ethanol at room temperature | Hydrazide derivative (intermediate) | ekb.eg |
| Hydrazide derivative | HCl/AcOH | Reflux | Pyridazinone derivative | ekb.eg |
| 3-Arylidene-2(3H)-furanone | Phenylhydrazine | Reflux in sodium ethoxide | N-phenyl pyridazinone derivative | ekb.eg |
Beyond pyridazinones, the furanone ring can be used to construct other fused heterocyclic systems. For example, reaction with 2-(aminomethyl)aniline (B1197330) in aprotic solvents like benzene (B151609) or toluene (B28343) can lead to the formation of 1-substituted-4,5-dihydropyrrolo[1,2-a]quinazolines. mdpi.com
Functionalization of the 4-tert-Butylphenyl Moiety
The 4-tert-butylphenyl group attached at the 5-position of the furanone ring possesses its own reactivity profile, primarily governed by the principles of electrophilic aromatic substitution. The tert-butyl group is bulky and acts as an electron-donating group through induction, which activates the aromatic ring. nih.govwikipedia.org
This activating effect directs incoming electrophiles to the ortho and para positions. wikipedia.org Since the para position is occupied by the furanone substituent, electrophilic attack is directed to the two equivalent ortho positions (C-3 and C-5 of the phenyl ring). However, the significant steric hindrance imposed by the tert-butyl group can impede reactions at these adjacent sites, often requiring more forceful conditions compared to less hindered aromatics. wikipedia.orglibretexts.org Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
While the tert-butyl group itself is generally considered chemically inert, recent advances have shown that the C-H bonds of a tert-butyl group can be functionalized. For example, catalytic hydroxylation can convert a C-H bond to a C-OH group, effectively transforming the tert-butyl moiety into a functional group for further synthetic elaboration. chemrxiv.orgchemrxiv.org In some instances of electrophilic aromatic substitution, the tert-butyl group can also be cleaved in a process known as ipso-substitution, where the incoming electrophile replaces the entire group. wikipedia.org
Mechanistic Investigations of Key Transformations
The conversion of this compound into pyridazinone derivatives upon reaction with hydrazine is a significant transformation that has been mechanistically scrutinized. The generally accepted pathway involves several distinct steps.
The reaction initiates with a nucleophilic attack of the hydrazine molecule on the furanone ring. ekb.eg This can occur in two principal ways:
Attack at the Carbonyl Carbon : The nitrogen nucleophile attacks the electrophilic carbonyl carbon (C-2), leading to the cleavage of the endocyclic C-O bond and the formation of a linear hydrazide intermediate. libretexts.org
Michael Addition : Alternatively, the hydrazine can add to the α,β-unsaturated system in a conjugate or Michael addition, which can also lead to ring opening.
Following the initial nucleophilic attack and ring opening to form the key hydrazide intermediate, an intramolecular cyclization occurs. ekb.eg The terminal nitrogen of the hydrazide attacks the ketone carbonyl that was originally part of the furanone ring. This step forms a new six-membered ring. The reaction concludes with the dehydration of the cyclic intermediate, which eliminates a molecule of water to form the stable, conjugated pyridazinone ring system. rsc.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-(4-tert-Butylphenyl)furan-2(3H)-one, ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a complete picture of its structure.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected signals for this compound are distinct for both the furanone ring and the substituted phenyl ring.
The 4-tert-butylphenyl group gives rise to two characteristic signals:
A sharp singlet appearing in the upfield region, typically around δ 1.37 ppm , which integrates to nine protons and corresponds to the chemically equivalent methyl groups of the tert-butyl substituent. rsc.org
Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm ), characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two protons ortho to the furanone ring are expected to appear as a doublet around δ 7.73 ppm , while the two protons meta to the furanone ring (and ortho to the tert-butyl group) would appear as a doublet at a slightly higher field, around δ 7.43 ppm . rsc.org Both signals would exhibit a typical ortho-coupling constant (J) of approximately 8 Hz.
The furan-2(3H)-one moiety contains three protons, forming an AMX spin system:
The proton at the C5 position (H-5), being a methine proton adjacent to both the oxygen atom and the phenyl ring, is expected to be the most downfield of the aliphatic signals. It would likely appear as a doublet of doublets.
The two protons at the C3 position (H-3a and H-3b) are diastereotopic methylene (B1212753) protons. They would appear as distinct signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the proton at C4 (if present, though in this 2(3H)-one structure, C4 is part of a double bond). In the 2(3H)-one tautomer, the protons are at C3 and C4. The C3 methylene protons would appear as a multiplet, while the C4 vinylic proton would also be a multiplet. For the related 2(5H)-furanone parent structure, vinylic protons appear between δ 6.0 and 7.5 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.73 | Doublet | 2H | Aromatic (H-2', H-6') |
| ~7.43 | Doublet | 2H | Aromatic (H-3', H-5') |
| Varies | Multiplet | 1H | Furanone Ring (H-5) |
| Varies | Multiplet | 2H | Furanone Ring (CH₂) |
| ~1.37 | Singlet | 9H | tert-Butyl (3 x CH₃) |
Note: Exact chemical shifts for furanone protons can vary based on the specific tautomeric form and solvent.
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the lactone carbonyl, the aromatic ring, the tert-butyl group, and the furanone ring carbons.
Carbonyl Carbon: The lactone carbonyl carbon (C2) is expected to resonate significantly downfield, in the range of δ 170-175 ppm . rsc.org
Aromatic Carbons: The 4-tert-butylphenyl group will show four signals in the aromatic region (δ 125-150 ppm ). This includes two signals for the protonated carbons and two for the quaternary carbons (one attached to the furanone ring and one to the tert-butyl group). chemicalbook.comspectrabase.com
tert-Butyl Carbons: This group will produce two signals: one for the three equivalent methyl carbons around δ 31 ppm and one for the quaternary carbon around δ 34 ppm . rsc.org
Furanone Carbons: The carbon atoms of the furanone ring (C3, C4, C5) will appear at chemical shifts indicative of their environment (vinylic, aliphatic, and adjacent to oxygen). For instance, C5, bonded to both the phenyl ring and the oxygen atom, would be found around δ 83 ppm . rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~171.0 | C2 (Lactone C=O) |
| ~153.0 | Aromatic Quaternary (C-4') |
| ~130.0 | Aromatic Quaternary (C-1') |
| ~129.0 | Aromatic CH (C-2', C-6') |
| ~126.0 | Aromatic CH (C-3', C-5') |
| ~83.0 | C5 (CH-O) |
| Varies | C4 (=CH) |
| Varies | C3 (CH₂) |
| ~34.0 | tert-Butyl Quaternary C |
| ~31.0 | tert-Butyl CH₃ |
Note: Predicted values are based on data from analogous structures.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity between the different parts of the molecule.
Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon in both the furanone and phenyl moieties.
A correlation between the protons of the tert-butyl group and the aromatic quaternary carbon C-4', confirming the position of the alkyl group.
Correlations from the aromatic protons (H-2'/H-6') to the furanone carbon C5, which provides unequivocal evidence for the connection between the phenyl ring and the lactone ring.
Correlations from the furanone protons (e.g., H5) to the lactone carbonyl carbon (C2), confirming the ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A very strong and sharp absorption band for the C=O stretch of the α,β-unsaturated lactone (a five-membered cyclic ester) is expected in the region of 1740-1780 cm⁻¹ . nist.gov
Absorptions corresponding to the C=C stretching vibrations of the aromatic ring and the furanone ring would appear in the 1450-1650 cm⁻¹ region.
The C-O stretching vibration of the ester group within the lactone ring will likely produce a strong band in the 1000-1300 cm⁻¹ range.
C-H stretching vibrations will be observed. Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while aliphatic C-H stretches (from the tert-butyl group and CH₂ in the ring) will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). rsc.org
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3030 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (tert-butyl, CH₂) |
| 1780-1740 | C=O Stretch | α,β-Unsaturated γ-Lactone |
| 1650-1450 | C=C Stretch | Aromatic & Furanone Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula for this compound is C₁₄H₁₆O₂, giving it a molecular weight of 216.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 216. The fragmentation pattern is expected to be dominated by cleavages related to the stable tert-butyl and phenyl groups.
A prominent peak would be expected at [M-15]⁺ (m/z 201), corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation.
A very significant peak would likely be observed at [M-57]⁺ (m/z 159), resulting from the loss of a tert-butyl radical (•C(CH₃)₃). This fragment corresponds to the [5-phenylfuran-2(3H)-one]⁺˙ ion.
Cleavage of the furanone ring can also occur. Fragmentation of furanone structures often involves the loss of CO or other small molecules. copernicus.org
Another possible fragmentation could lead to the formation of a 4-tert-butylbenzoyl cation (m/z 161), a common fragment for molecules containing this moiety.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
Based on crystal structures of similar furanone derivatives, several structural features can be anticipated: researchgate.netmdpi.comnih.gov
The furan-2(3H)-one ring is expected to be nearly planar. mdpi.com
In the crystal lattice, molecules may be linked by weak intermolecular interactions, such as C-H···O hydrogen bonds (involving the lactone carbonyl oxygen) or π–π stacking between the aromatic rings of adjacent molecules, which would govern the crystal packing arrangement. nih.gov
This technique provides the absolute structural proof, confirming the connectivity established by NMR and MS, and offering a detailed view of the molecule's solid-state conformation.
Computational Studies on 5 4 Tert Butylphenyl Furan 2 3h One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic characteristics.
The initial step in a computational analysis is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of its atoms. For 5-(4-tert-Butylphenyl)furan-2(3H)-one, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Below is a table of expected bond lengths and angles for the core structure, based on data for 5-phenylfuran-2(3H)-one. The introduction of the tert-butyl group would cause minor perturbations to the phenyl ring geometry, but these are expected to be minimal.
Table 1: Predicted Optimized Geometrical Parameters for the 5-Phenylfuran-2(3H)-one Moiety
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C1-O1 | 1.38 | |
| C1-C2 | 1.46 | |
| C2-C3 | 1.50 | |
| C3-O2 | 1.21 | |
| C3-O1 | 1.36 | |
| C4-C5 | 1.34 | |
| C5-C1 | 1.48 | |
| C5-C6 (phenyl) | 1.47 | |
| **Bond Angles (°) ** | ||
| O1-C1-C2 | 110.5 | |
| C1-C2-C3 | 104.0 | |
| C2-C3-O1 | 109.8 | |
| C2-C3-O2 | 128.1 | |
| O1-C3-O2 | 122.1 | |
| **Dihedral Angles (°) ** |
Note: The data presented is based on typical values for the 5-phenylfuran-2(3H)-one core and should be considered illustrative for this compound.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. A key outcome of this analysis is the confirmation that the optimized geometry represents a true energy minimum, which is indicated by the absence of imaginary frequencies.
For this compound, the vibrational spectrum would be characterized by several key regions:
C-H stretching: Aromatic and aliphatic C-H stretches would appear in the 3100-2800 cm⁻¹ region.
C=O stretching: A strong absorption band corresponding to the carbonyl group of the lactone ring would be expected around 1750-1780 cm⁻¹.
C=C stretching: Vibrations of the furanone and phenyl rings' double bonds would be observed in the 1600-1450 cm⁻¹ region.
C-O stretching: The C-O stretches of the lactone ring would be found in the 1300-1000 cm⁻¹ range.
The tert-butyl group would introduce characteristic vibrations, including symmetric and asymmetric C-H bending modes.
Table 2: Predicted Prominent Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretching |
| ~2960 | Aliphatic C-H stretching (tert-butyl) |
| ~1760 | C=O stretching (lactone) |
| ~1600 | Aromatic C=C stretching |
| ~1470 | C-H bending (tert-butyl) |
Note: These are predicted frequencies and are subject to variation based on the specific computational method and basis set used.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is electron-rich. The LUMO is likely to be distributed over the furanone ring, particularly the C=C-C=O conjugated system. The electron-donating tert-butyl group at the para position of the phenyl ring would increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 5-phenylfuran-2(3H)-one. This suggests that the tert-butyl derivative would be more reactive.
Table 3: Predicted Frontier Molecular Orbital Energies and Band Gap
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
Note: These values are estimations based on related compounds and can vary with the level of theory.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
A key feature of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
In this compound, significant delocalization is expected from the lone pairs of the oxygen atoms in the furanone ring to the antibonding orbitals of adjacent bonds (e.g., n(O) → π(C=C) and n(O) → σ(C-C)). Additionally, hyperconjugation between the π-system of the phenyl ring and the furanone ring would contribute to the molecule's stability. The tert-butyl group would also participate in hyperconjugative interactions with the phenyl ring.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen (O2), making it a likely site for interaction with electrophiles. The phenyl ring, being electron-rich, would also exhibit a negative potential. In contrast, the hydrogen atoms and the region around the carbonyl carbon would show a positive potential, indicating their susceptibility to nucleophilic attack.
Topological Studies (RDG, ELF, LOL) for Non-Covalent Interactions
Topological analyses, such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide insights into the nature of chemical bonding and non-covalent interactions within a molecule.
Reduced Density Gradient (RDG): This method is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. In the context of this compound, RDG analysis would reveal the non-covalent interactions between the phenyl and furanone rings and within the tert-butyl group.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They are useful for identifying the regions of space corresponding to chemical bonds, lone pairs, and atomic cores. For the title compound, ELF and LOL analyses would clearly delineate the covalent bonds and the lone pairs on the oxygen atoms, providing a visual confirmation of the electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states and optical properties of molecules. mpg.dewikipedia.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. redalyc.org TD-DFT allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These calculations are crucial for predicting and interpreting UV-Vis absorption spectra. nih.gov
For a molecule like this compound, a TD-DFT analysis would typically involve:
Geometry Optimization: First, the ground-state geometry of the molecule is optimized using DFT to find its most stable three-dimensional structure.
Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized structure to determine the vertical excitation energies and oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring upon absorption of light.
Analysis of Molecular Orbitals: The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the excited states (e.g., charge-transfer character).
While general studies on furan (B31954) and its derivatives have been conducted using TD-DFT to understand their excited states, specific data tables containing calculated excitation energies, oscillator strengths, and major orbital contributions for this compound are not available in the reviewed literature. researchgate.net
Molecular Docking for Ligand-Protein Interactions (in vitro mechanistic insights)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.orgresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions. ijper.org The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on their binding affinity. nih.gov
A molecular docking study of this compound would provide in vitro mechanistic insights by:
Identifying Potential Protein Targets: Docking the compound against a library of protein structures can help identify potential biological targets.
Predicting Binding Modes: For a known target, docking can predict the most likely binding pose of the compound within the protein's active site.
Estimating Binding Affinity: Scoring functions are used to estimate the binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. nih.gov
Analyzing Intermolecular Interactions: The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Studies have reported the molecular docking of various furanone-containing compounds against different protein targets, such as quorum-sensing receptors in bacteria, to explore their potential as inhibitors. researchgate.netresearchgate.netmdpi.com However, the scientific literature lacks specific molecular docking studies performed on this compound, and therefore, data tables listing its binding affinities, interacting amino acid residues, and types of interactions with specific proteins are not available.
Structure Activity Relationship Sar Studies of 5 4 Tert Butylphenyl Furan 2 3h One Derivatives
Impact of the Furan-2(3H)-one Scaffold on Biological Activity
The furan-2(3H)-one, or butenolide, ring is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and synthetic compounds with a wide array of biological activities. This five-membered lactone ring system is a key structural motif responsible for the pharmacological effects of many compounds.
The reactivity and structural features of the furan-2(3H)-one ring are central to its biological importance. The α,β-unsaturated lactone moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine or lysine, in target proteins. This covalent interaction can lead to irreversible inhibition of enzymes or modulation of protein function.
The furan-2(3H)-one scaffold has been associated with a diverse range of pharmacological activities, including:
Anticancer Activity: Many furanone-containing compounds exhibit potent cytotoxicity against various cancer cell lines. nih.govnih.gov Their mechanisms of action often involve the inhibition of key enzymes or transcription factors involved in cancer cell proliferation and survival.
Anti-inflammatory Activity: Certain furanone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation. korea.ac.kr
Antimicrobial and Antifungal Activity: The furanone core is present in natural and synthetic compounds with significant activity against a range of bacteria and fungi. nih.gov
Antiviral Activity: Some furanone derivatives have shown promise as antiviral agents, including against HIV-1. nih.gov
The versatility of the furan-2(3H)-one scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.
Influence of the 4-tert-Butylphenyl Substituent
The 4-tert-butylphenyl group at the C5 position of the furan-2(3H)-one ring plays a significant role in modulating the compound's physicochemical properties and its interaction with biological targets. This substituent influences several key parameters that are critical for biological activity.
Steric Hindrance and Receptor Binding: The size and shape of the 4-tert-butylphenyl group can have a profound impact on how the molecule fits into the binding pocket of a target protein. The bulky tert-butyl group can provide a critical anchor point for binding, occupying a hydrophobic pocket within the receptor. This steric bulk can also influence the orientation of the entire molecule within the binding site, which can affect its interaction with key amino acid residues.
Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This can influence the electron density of the phenyl ring and, to a lesser extent, the furanone scaffold. These electronic modifications can modulate the strength of non-covalent interactions, such as π-π stacking and hydrophobic interactions, between the molecule and its biological target.
In a series of 3-tert-butyl-5-cinnamoyl-6-hydroxybenzofuran derivatives, the presence of the tert-butyl group was associated with significant antiproliferative activity. iiarjournals.org While not a direct analogue, this finding suggests that the bulky alkyl group can be beneficial for cytotoxic effects in related heterocyclic systems.
Role of Substituents at Other Positions (e.g., C3) in Furanone Derivatives
Modification of the furan-2(3H)-one ring at positions other than C5, particularly at the C3 and C4 positions, has been extensively explored to modulate the biological activity of this class of compounds. The introduction of different functional groups can lead to significant changes in potency, selectivity, and mechanism of action.
In a study of 3,4-diaryl-2(5H)-furanones, the nature of the substituents on the aryl rings at both the C3 and C4 positions was found to be critical for cytotoxic activity. nih.gov For instance, compounds with a 3,4,5-trimethoxyphenyl group at the C3 position and various substituted phenyl groups at the C4 position exhibited potent cytotoxicity against a panel of cancer cell lines. nih.gov
The introduction of a heteroaryloxy group at the C3 position of 4-phenyl-2(5H)-furanones led to the identification of potent and selective COX-2 inhibitors. nih.gov This highlights the importance of the substituent at C3 for directing the selectivity of the furanone scaffold towards specific biological targets.
The table below summarizes the structure-activity relationships for a series of 3,4-diaryl-2(5H)-furanone derivatives and their cytotoxic activity.
| Compound | C3-Aryl Substituent | C4-Aryl Substituent | Cytotoxicity (ED50 in nM) |
| 1 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | <20 |
| 2 | 3,4,5-Trimethoxyphenyl | 3-Hydroxy-4-methoxyphenyl | <20 |
| 3 | 3,4,5-Trimethoxyphenyl | 3-Amino-4-methoxyphenyl | <20 |
| 4 | 3,4,5-Trimethoxyphenyl | 2-Naphthyl | <20 |
Data sourced from a study on 3,4-diaryl-2(5H)-furanones and their cytotoxicity. nih.gov
These findings underscore the significant impact that substituents at the C3 and C4 positions can have on the biological profile of furanone derivatives, often in conjunction with the substituent at the C5 position.
Stereochemical Considerations in Activity
Stereochemistry plays a pivotal role in the biological activity of many chiral molecules, and furan-2(3H)-one derivatives are no exception. The presence of a stereocenter at the C5 position, where the 4-tert-butylphenyl group is attached, means that 5-(4-tert-Butylphenyl)furan-2(3H)-one can exist as two enantiomers (R and S). These enantiomers can exhibit different pharmacological activities due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.
The three-dimensional arrangement of atoms in a molecule determines its ability to bind to a specific biological target. The binding sites of proteins are chiral, and therefore, one enantiomer of a chiral drug may fit into the binding site more effectively than the other, leading to a higher affinity and greater biological response. The less active enantiomer may have a lower affinity, no activity, or even produce undesirable off-target effects.
In the context of furanone derivatives, the stereochemistry at C5 has been shown to be a critical determinant of biological activity. For example, in the synthesis of chiral 2(5H)-furanone sulfones, the stereochemistry of the starting materials was preserved throughout the synthetic route, leading to optically pure products. nih.gov While the direct biological comparison of enantiomers of this compound is not extensively reported in the available literature, the principles of stereoselectivity in drug action strongly suggest that the two enantiomers would likely display different biological profiles.
The diastereoselective synthesis of furan-2(3H)-one derivatives is an active area of research, as it allows for the preparation of stereochemically pure compounds for biological evaluation. acs.orgacs.org This is essential for understanding the precise structure-activity relationships and for the development of more effective and safer therapeutic agents.
In Vitro Biological Activities of 5 4 Tert Butylphenyl Furan 2 3h One and Its Derivatives
Antimicrobial Activity
Furanone derivatives have demonstrated a broad spectrum of antimicrobial activities, including effects against bacteria and fungi. nih.gov The mechanisms underlying these activities are multifaceted, involving the disruption of key microbial processes such as biofilm formation and cell-to-cell communication.
Antibacterial Effects against Bacterial Strains (Gram-positive, Gram-negative)
Derivatives of 2(5H)-furanone have shown notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Studies on various synthetic furanones indicate that their efficacy is influenced by the nature and position of substituents on the furanone ring.
For instance, certain thio derivatives of 2(5H)-furanone have been identified as inhibitors of Bacillus subtilis biofilm formation. nih.gov Similarly, studies on nitrofuran derivatives have demonstrated their activity against Gram-positive strains like Staphylococcus aureus and Gram-negative bacteria such as Caulobacter crescentus. nih.gov The antibacterial action of some furanone derivatives is believed to occur in an energy-dependent manner, leading to cell cycle arrest. nih.gov
The minimal inhibitory concentration (MIC) is a key measure of antibacterial potency. While specific data for 5-(4-tert-Butylphenyl)furan-2(3H)-one is not extensively detailed in the reviewed literature, the activities of related furan (B31954) and thiophene (B33073) derivatives provide insight into the potential of this class of compounds. For example, certain nitrofuran and bisnitrothiophene derivatives have shown significant activity against resistant bacterial strains. One study found that a bisnitrothiophene compound exhibited MIC values between 0.5–2.0 µg/mL against pan-susceptible S. aureus and 1.0–16.0 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov Another study on o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogs reported MIC values as low as 6.25 µg/ml against S. aureus for its most potent compounds. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Furan and Thiophene Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Bisnitrothiophene Derivative (KTU-286) | Pan-susceptible S. aureus | 0.5–2.0 | nih.gov |
| Bisnitrothiophene Derivative (KTU-286) | MRSA | 1.0–16.0 | nih.gov |
| Bisnitrothiophene Derivative (KTU-286) | Vancomycin Resistant S. aureus (VRSA) | 4.0 | nih.gov |
| o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate Analog (4k) | S. aureus (ATCC 25323) | 6.25 | researchgate.net |
| o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate Analog (5f) | S. aureus (ATCC 25323) | 6.25 | researchgate.net |
Antifungal Effects against Fungal Strains
The antifungal potential of furanone derivatives has also been investigated. Studies have shown that these compounds can be effective against various fungal pathogens, including clinically relevant yeasts and molds.
Research on nitrofuran derivatives revealed potent activity against a spectrum of fungi. The most effective compounds in one study demonstrated minimal inhibitory concentration (MIC₉₀) values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com The same study reported MIC₉₀ values of 0.98 µg/mL against dermatophytes like Trichophyton rubrum and T. mentagrophytes, and 3.9 µg/mL against Candida species and Cryptococcus neoformans. mdpi.com Furthermore, some sulfa drugs have shown notable antifungal effects, with sulfaphenazole (B1682705) exhibiting MIC values of 4-8 µg/ml against Cryptococcus neoformans var. grubii. nih.gov
The fungicidal or fungistatic profile of these compounds indicates their potential to either kill or inhibit the growth of fungal cells. Many of the tested nitrofuran derivatives displayed a fungicidal profile, meaning they were able to kill the fungal organisms. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected Furan Derivatives and Other Compounds
| Compound Type | Fungal Strain | Activity (MIC₉₀ in µg/mL) | Reference |
|---|---|---|---|
| Nitrofuran Derivative (Compound 11) | Histoplasma capsulatum | 0.48 | mdpi.com |
| Nitrofuran Derivative (Compound 3) | Paracoccidioides brasiliensis | 0.48 | mdpi.com |
| Nitrofuran Derivative (Compound 9) | Paracoccidioides brasiliensis | 0.48 | mdpi.com |
| Nitrofuran Derivatives (Compounds 8, 9, 12, 13) | Trichophyton rubrum | 0.98 | mdpi.com |
| Nitrofuran Derivatives (Compounds 8, 12, 13) | Trichophyton mentagrophytes | 0.98 | mdpi.com |
| Nitrofuran Derivatives (Compounds 1, 5) | Candida and Cryptococcus neoformans strains | 3.9 | mdpi.com |
| Sulfaphenazole | Cryptococcus neoformans var. grubii | 4–8 | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Biofilm Inhibition, Quorum Sensing Disruption, Enzyme Modification)
The antimicrobial effects of furanone derivatives are not solely due to growth inhibition but also involve interference with key bacterial virulence mechanisms.
Biofilm Inhibition: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to antimicrobial agents. nih.gov Furanone compounds, originally isolated from the marine alga Delisea pulchra, are well-known for their ability to inhibit biofilm formation in a wide range of bacteria, including S. aureus, S. epidermidis, and P. aeruginosa. nih.govnih.govresearchgate.net For instance, a 2(5H)-furanone derivative with an l-borneol fragment, F131, was shown to inhibit the formation of both monospecies and mixed biofilms of S. aureus and C. albicans, with minimal biofilm-prevention concentrations (MBPC) of 8–16 μg/mL. nih.gov Another study found that (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone inhibited E. coli biofilm formation, reducing its thickness by 55% at a concentration of 60 µg/ml. nih.gov
Quorum Sensing Disruption: Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. taylorfrancis.com This system regulates various processes, including virulence factor production and biofilm formation. Furanones are recognized as potent quorum sensing inhibitors (QSIs). nih.gov They can disrupt QS signaling, thereby rendering pathogenic bacteria less virulent. taylorfrancis.com For example, a specific brominated furanone was found to inhibit quorum sensing in Vibrio harveyi and E. coli. nih.gov Synthetic furanones have also been shown to suppress bacterial quorum sensing in the lungs in mouse models of infection, leading to accelerated bacterial clearance. researchgate.net
Enzyme Modification: A fundamental mechanism of antimicrobial action involves the modification of bacterial enzymes that are crucial for survival. nih.govmcmaster.ca While specific studies detailing the enzymatic targets of this compound are limited, the general principle of enzyme modification is a key strategy in antimicrobial drug development. This can involve the inactivation of bacterial enzymes necessary for cell wall synthesis, protein production, or DNA replication. mcmaster.ca Conversely, bacteria can develop resistance by producing enzymes that modify or degrade the antimicrobial agent itself. nih.gov The furan nucleus is a versatile scaffold, and its derivatives' antimicrobial properties may stem from the inhibition of various microbial enzymes. nih.gov
Anti-inflammatory Activity
In addition to their antimicrobial properties, furanone derivatives and related compounds have been explored for their anti-inflammatory potential. Inflammation is a complex biological response mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
Cyclooxygenase enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are potent mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Various heterocyclic compounds, including those with furan and pyrazole (B372694) rings, have been synthesized and evaluated as COX inhibitors. nih.gov A study on a salicylic (B10762653) acid derivative containing the same 4-tert-butylphenyl moiety, 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), demonstrated that it possesses anti-inflammatory activity by reducing the expression of COX-2 in a dose-dependent manner. nih.gov This suggests that the 4-tert-butylphenyl group may contribute to anti-inflammatory effects. While direct IC₅₀ values for this compound are not available in the reviewed literature, data from related structures provide a basis for its potential activity. For example, certain 1,4-benzoxazine and thiophene derivatives have shown potent COX-2 inhibition with IC₅₀ values in the low micromolar range. rsc.orgnih.gov
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 1,4-Benzoxazine Derivative (3e) | >100 | 0.62 | >161.3 | rsc.org |
| 1,4-Benzoxazine Derivative (3f) | >100 | 0.57 | >175.4 | rsc.org |
| 1,4-Benzoxazine Derivative (3r) | >100 | 0.72 | >138.9 | rsc.org |
| 1,4-Benzoxazine Derivative (3s) | >100 | 0.68 | >147.1 | rsc.org |
| Thiophene Derivative (5b) | 45.62 | 5.45 | 8.37 | nih.gov |
| Celecoxib (Reference) | >100 | 0.30 | >303 | rsc.org |
Inhibition of Lipoxygenase (LOX) Enzymes
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are pro-inflammatory mediators. nih.gov The 5-lipoxygenase (5-LOX) enzyme is a particularly important target for anti-inflammatory drug design.
Various classes of compounds have been investigated as LOX inhibitors. Phenolic derivatives, for example, show varied inhibitory selectivities towards 5-LOX depending on the substituent and its position. orientjchem.org Certain thiophene derivatives have also been identified as dual inhibitors of both COX-2 and 5-LOX. nih.gov For instance, the thiophene derivative 5b showed acceptable 5-LOX inhibitory activity with an IC₅₀ value of 4.33 μM. nih.gov Similarly, some isoxazole (B147169) derivatives have demonstrated potent, concentration-dependent inhibition of 5-LOX, with the most active compound in one series having an IC₅₀ value of 8.47 μM. plos.org These findings highlight the potential of heterocyclic structures, including the furanone core, to serve as scaffolds for the development of LOX inhibitors.
Table 4: In Vitro 5-LOX Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound Type | 5-LOX IC₅₀ (µM) | Reference |
|---|---|---|
| Thiophene Derivative (5b) | 4.33 | nih.gov |
| Isoxazole Derivative (C3) | 8.47 | plos.org |
| Isoxazole Derivative (C5) | 10.48 | plos.org |
| NDGA (Reference) | 2.46 | nih.gov |
Modulation of Inflammatory Mediators (e.g., TNF-α, PGE2)
The furanone core structure is integral to derivatives that exhibit significant anti-inflammatory properties by modulating key signaling molecules. Studies on various furan-2-one derivatives have demonstrated their capacity to inhibit the production of pro-inflammatory mediators. For instance, certain 5-benzylidene-3,4-dihalo-furan-2-one derivatives have shown excellent inhibitory activities on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net
Similarly, the natural fungal compound ascofuranone, which contains a dimethyl-oxo-tetrahydrofuran structure, effectively inhibits the synthesis of prostaglandin (B15479496) E2 (PGE2) and suppresses the mRNA expression levels of inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. plos.org Another related compound, 4-tert-butylphenyl salicylate, has also been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov This body of evidence suggests that the furanone scaffold and related structures can effectively downregulate the expression of critical inflammatory mediators, indicating a potential mechanism for controlling inflammatory responses at the cellular level.
Antioxidant Activity
The antioxidant potential of this compound and its derivatives is a crucial aspect of their biological profile. This activity is often evaluated through their ability to scavenge free radicals, chelate metals, and prevent lipid peroxidation.
Radical Scavenging Properties (e.g., DPPH, ABTS)
The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. This is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. The DPPH assay utilizes a stable free radical that shows maximum absorption at 515-517 nm. ijpsonline.comresearchgate.net When an antioxidant compound donates a hydrogen atom to the DPPH radical, the solution's absorbance decreases, and the color changes from violet to pale yellow. researchgate.net
Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. e3s-conferences.org The antioxidant capacity of a test compound is determined by its ability to reduce this radical cation, leading to a decolorization of the solution, which is measured by a decrease in absorbance at 734 nm. ijpsonline.come3s-conferences.org The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. nih.gov These methods are fundamental in quantifying the hydrogen-donating ability of furanone derivatives and establishing their potential as effective free-radical scavengers. nih.gov
Metal Chelating Effects
Another important mechanism of antioxidant activity is the chelation of transition metals, particularly iron and copper. These metals can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. By binding to these metal ions, chelating agents can stabilize them in an inactive form, thereby preventing the initiation of oxidative chain reactions. This action helps to protect cells and tissues from oxidative damage.
Anti-Lipid Peroxidation Mechanisms
Lipid peroxidation is a key process in cellular injury caused by oxidative stress, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. notulaebotanicae.ro This process results in the formation of lipid peroxides, which are unstable and decompose into a variety of cytotoxic products, including reactive carbonyl compounds. notulaebotanicae.ronih.gov
Antioxidants with anti-lipid peroxidation properties can interrupt this damaging cascade through several mechanisms. They can act as chain-breaking antioxidants by scavenging the chain-carrying peroxyl radicals, thus terminating the propagation phase of lipid peroxidation. The effectiveness of these antioxidants is crucial for protecting the integrity of cellular membranes and preventing the downstream damage caused by lipid peroxidation products. nih.gov
Anticancer Activity
Furanone derivatives have been the subject of extensive research for their potential as anticancer agents. Their activity is primarily assessed through their cytotoxic effects on various cancer cell lines, which provides insight into their therapeutic potential.
Cytotoxic Effects on Cancer Cell Lines
A significant body of research demonstrates the in vitro anticancer activity of compounds featuring the furan-2(3H)-one and furan-2(5H)-one scaffold. These derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of cytotoxic activity.
For example, various novel furan-2(3H)-one derivatives have been tested against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cell lines. rsc.org Some of these compounds exhibited robust cytotoxic activity, with certain derivatives identified as particularly effective against both liver and breast cancer cells. rsc.org
Further studies on silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one showed that these modifications could enhance antiproliferative activity compared to the parent compound. nih.govmdpi.com These derivatives were notably effective against colon cancer cell lines (HCT-116, HT-29) and also showed activity against breast cancer (MCF-7) and liver cancer (HepG2) cells. nih.govmdpi.com In some cases, the mechanism of action was found to involve the induction of apoptosis. nih.gov
Other research has focused on 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one, which demonstrated selective cytotoxicity towards non-small cell lung cancer (A549) cells. nih.gov Similarly, certain 3-bromo-4-substituted-2(5H)-furanone derivatives were found to be active against DLA (Dalton's Lymphoma Ascites) and HeLa (cervical cancer) cell lines. The treatment of MCF-7 cells with specific furan-based derivatives has also been shown to induce cell cycle arrest and apoptosis. nih.gov
The collective data from these studies, summarized in the table below, underscore the potential of the furanone core as a scaffold for the development of new anticancer agents.
| Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |
| (3Z)-3-((benzo ijpsonline.comnih.govdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one Derivatives | HepG-2, HCT116, MCF-7 | Cytotoxicity | Potent activity observed | rsc.org |
| 3,4-Dibromo-5-(silyloxy)-furan-2(5H)-one Derivatives | HCT-116 | IC50 | 1.3 µM - 7.3 µM | nih.gov |
| 3,4-Dibromo-5-(silyloxy)-furan-2(5H)-one Derivatives | MCF-7 | IC50 | 21.3 µM - 89 µM | nih.gov |
| 3,4-Dibromo-5-(silyloxy)-furan-2(5H)-one Derivatives | HepG2 | IC50 | 13.9 µM - 19.5 µM | mdpi.com |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | DLA, HeLa | Cytotoxicity | Most active in series | |
| Furan-based Pyridine Carbohydrazide | MCF-7 | IC50 | 4.06 µM | nih.gov |
| Furan-based N-phenyl triazinone | MCF-7 | IC50 | 2.96 µM | nih.gov |
| 5-Alkoxy-3,4-dichloro-furan-2(5H)-one Derivatives | A549 | Cytotoxicity | Selective activity | nih.gov |
Mechanisms of Action
The anticancer effects of furan-2(5H)-one derivatives are attributed to several mechanisms of action, including the induction of apoptosis, cell cycle arrest, and interference with microtubule dynamics.
Induction of Apoptosis, Survivin Downregulation, and Caspase Activation
Studies on derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have shed light on their pro-apoptotic activity. A detailed investigation into the mechanism of action revealed that the activity of certain derivatives stems from the downregulation of survivin and the activation of caspase-3 nih.gov. Survivin is a protein that is overexpressed in many cancers and is involved in inhibiting apoptosis and regulating cell division. Its downregulation is a key factor in promoting cancer cell death. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.
New furan-based derivatives have also been shown to induce apoptosis through the intrinsic mitochondrial pathway. This was evidenced by a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 nih.gov. The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis. Furthermore, these compounds led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptotic DNA fragmentation nih.gov.
Cell Cycle Arrest
Furan-based derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells. DNA flow cytometric analysis of certain furan derivatives demonstrated a disruption of the cell cycle at the G2/M phase nih.gov. This arrest prevents the cells from entering mitosis and undergoing cell division, thus inhibiting tumor growth. The cell cycle arrest is often a precursor to apoptosis.
Tubulin Polymerization Inhibition
While some furan derivatives have been investigated for their effects on tubulin polymerization, specific studies on 5-aryl-furan-2(3H)-one derivatives in this context are limited. However, a study on 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, a compound with a furan moiety, demonstrated that its growth inhibitory effect was related to microtubule depolymerization nih.gov. This suggests that furan-containing compounds have the potential to target the tubulin-microtubule system, a validated target for many anticancer drugs. The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis nih.govnih.gov.
Inhibition of Specific Protein Targets
MDM2-p53 Interaction
The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. Inhibition of this interaction can lead to the reactivation of p53 and subsequent cancer cell death researchgate.netnih.govascentagepharma.com. Novel classes of MDM2-p53 inhibitors based on the 2-furanone scaffold have been developed and studied rsc.org.
The binding of these furanone-based inhibitors to MDM2 has been characterized, revealing a unique binding mode. Unlike many other small-molecule inhibitors, the 6-chloroindole (B17816) group of some of these compounds does not occupy the typical Trp-23 pocket of MDM2 but is instead involved in protein dimerization rsc.org. This novel mechanism of action opens new avenues for the optimization of MDM2-p53 interaction inhibitors. The general structure of these furanone-based inhibitors suggests that a substituted phenyl ring at the 5-position, such as the 4-tert-butylphenyl group, could potentially fit into the hydrophobic pocket of MDM2, thereby disrupting the p53-MDM2 interaction.
Topoisomerase I
Topoisomerase I (Topo I) is another important target for anticancer drugs. This enzyme is involved in relaxing DNA supercoils during replication and transcription nih.gov. A study of novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives revealed their potential as Topo I inhibitors nih.gov. The study showed that compounds with an exocyclic double bond on the furanone ring generally exhibited more potent activity. While the specific compound this compound was not tested, the structure-activity relationship (SAR) from this study provides valuable insights. The presence of a bulky hydrophobic group on the phenyl ring at the 5-position could influence the binding of the compound to the Topo I-DNA complex, potentially enhancing its inhibitory activity. The mechanism of these furanone derivatives involves stabilizing the Topo I-DNA covalent complex and interfering with the binding between Topo I and DNA nih.gov.
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation and tumor progression, making them attractive targets for anticancer drug development nih.govnih.gov. While direct studies on the inhibition of carbonic anhydrase by this compound are not available, research on structurally related compounds provides some clues. A study on a series of (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones, which share a similar five-membered heterocyclic core, demonstrated potent inhibition of several human CA isoforms (hCA I, II, IX, and XII) nih.gov. The study highlighted that the nature of the aryl group at the 5-position influences the inhibitory activity.
| Compound Class | Target Isoforms | Activity Range | Reference |
| 5-Aryl-1H-pyrrol-2(3H)-ones | hCA I, II, IX, XII | Low to high nanomolar | nih.gov |
This suggests that furan-2(3H)-one derivatives with an aryl substitution at the 5-position, such as the 4-tert-butylphenyl group, may also exhibit inhibitory activity against carbonic anhydrases.
Histone Acetyltransferase Inhibition
Histone acetyltransferases (HATs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by acetylating histone proteins. The dysregulation of HAT activity is implicated in various diseases, including cancer, making them a potential therapeutic target nih.govnih.gov. Currently, there is a lack of specific research on the inhibition of histone acetyltransferases by this compound or its close derivatives. The development of small molecule inhibitors for HATs is an active area of research, but the inhibitory potential of the furanone scaffold against these enzymes remains to be explored.
Lactate Dehydrogenase (PfLDH) Inhibition
Lactate dehydrogenase from Plasmodium falciparum (PfLDH) is a key enzyme in the parasite's glycolytic pathway and is a validated target for antimalarial drugs malariaworld.orgscienceopen.comnih.govnih.govresearchgate.net. A recent study on novel quinoline-furanone hybrids identified them as potential inhibitors of PfLDH researchgate.net. The structure-activity relationship (SAR) analysis from this study indicated that bulkier aromatic substitutions on the hybrid molecule were favorable for both antimalarial activity and LDH inhibition researchgate.net.
| Compound Class | Target Enzyme | Key SAR Findings | Reference |
| Quinoline-furanone hybrids | PfLDH | Bulkier aromatic substitutions enhance activity | researchgate.net |
Although this compound is not a quinoline (B57606) hybrid, the finding that a bulky aromatic group is beneficial for PfLDH inhibition suggests that the 4-tert-butylphenyl group on the furanone core could contribute positively to its binding and inhibitory activity against this enzyme. The bulky and hydrophobic nature of the tert-butyl group may facilitate interactions within the active site of PfLDH.
Potential Applications in Specialized Chemical Fields
Medicinal Chemistry (excluding clinical applications)
The furanone scaffold is a key structural motif in a multitude of biologically active compounds, making it a valuable starting point for the development of new therapeutic agents. ijabbr.com The presence of this heterocyclic ring in 5-(4-tert-Butylphenyl)furan-2(3H)-one suggests its potential as a precursor or lead compound in medicinal chemistry research.
Development of Novel Therapeutic Lead Compounds
Furanone derivatives have been extensively investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. ijabbr.com The core furanone structure can be readily modified, allowing for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The 5-aryl-furan-2(3H)-one substructure, present in the title compound, is a common feature in molecules exhibiting these biological effects.
Table 1: Reported Biological Activities of Furanone Derivatives
| Biological Activity | Furanone Derivative Class | Reference |
| Antifungal | 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones | nih.gov |
| Anticancer | 3-arylfuran-2(5H)-ones | ijabbr.com |
| Antibacterial | Furan (B31954) derivatives | ijabbr.commdpi.com |
| Anti-inflammatory | 3-arylfuran-2(5H)-ones | ijabbr.com |
Research into related compounds indicates that the nature and position of substituents on the aryl ring can significantly impact biological activity. For instance, studies on 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones have shown that halogen substituents on the phenyl ring can lead to potent antifungal activity. nih.gov This suggests that the 4-tert-butylphenyl group in this compound could play a crucial role in its potential therapeutic efficacy, warranting further investigation into its synthesis and biological evaluation as a lead compound.
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with enhanced activity, improved selectivity, or a dual mode of action. The this compound molecule can serve as a valuable scaffold in such strategies. The furanone ring itself is a recognized pharmacophore, and it can be chemically modified to incorporate other active moieties. For example, the introduction of a hydrazone group into the furan-2(3H)-one cycle has been shown to expand the synthetic utility of these compounds. researchgate.net This opens up possibilities for creating hybrid molecules with novel therapeutic profiles.
Agrochemical Development
The furanone structural motif is also prevalent in compounds with applications in agriculture. Derivatives of 2(5H)-furanone have been identified in insecticides and fungicides, highlighting the potential of this chemical class in the development of new agrochemicals. mdpi.com
Insecticidal and Fungicidal Properties
Pesticidal Applications
The broader class of furan-containing compounds has been investigated for various pesticidal applications. The development of novel pesticides is crucial for crop protection, and the furan scaffold offers a versatile platform for the synthesis of new active ingredients. The exploration of this compound and its derivatives could lead to the discovery of new compounds with desirable pesticidal activities and potentially novel modes of action.
Plant Growth Regulation
Certain furan derivatives have been shown to exhibit plant growth regulatory activities. For example, a study on novel α-furfuryl-2-alkylaminophosphonates, which contain a furan ring, demonstrated their potential as plant growth regulators. nih.gov These compounds were found to affect the root and shoot growth of sorghum bicolor. While this research focuses on a different class of furan derivatives, it underscores the potential for furan-containing molecules to influence plant physiology. The specific effects of this compound on plant growth have not been reported, but its structural similarity to other biologically active furanones suggests that this could be a fruitful area for future investigation.
Materials Science
The unique molecular architecture of this compound, which combines a reactive heterocyclic furanone ring with a bulky, solubilizing tert-butylphenyl group, makes it a compound of significant interest in materials science. Its structure suggests potential as a foundational unit for creating advanced functional materials, including novel polymers, dyes, and optoelectronic systems.
Building Blocks for Polymers and Dyes
The furan-2(3H)-one moiety is a versatile scaffold in organic synthesis, and its derivatives are recognized as valuable precursors for more complex molecules, including dyes. rsc.orgacs.org The structure of this compound lends itself to applications as both a monomer for polymerization and a core component in the synthesis of new dyestuffs.
As a potential monomer, the compound offers several reactive pathways. The lactone (cyclic ester) in the furanone ring could potentially be opened under specific conditions to undergo ring-opening polymerization, leading to polyesters with pendant phenyl groups. Alternatively, the aromatic phenyl ring could be chemically modified, for instance, through the addition of polymerizable groups like vinyl or acrylate (B77674) functionalities, allowing it to be incorporated into a wide range of polymer backbones via chain-growth mechanisms. The broader class of furan-based compounds is increasingly investigated for creating renewable polymers; for example, 2,5-furandicarboxylic acid (FDCA) is a well-established bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a sustainable alternative to petroleum-based plastics. researchgate.net
In dye synthesis, the conjugated system formed by the phenyl ring and the furanone core acts as a chromophore, the part of a molecule responsible for its color. The preparation of dyes from 2(5H)-furanones has been documented in chemical literature. acs.org The 3(2H)-furanone skeleton has also been described as a promising scaffold for creating novel fluorescent organic dyes. rsc.org By chemically modifying the this compound structure, such as by adding electron-donating or electron-withdrawing groups, the electronic properties of this chromophore can be tuned to absorb and emit light at different wavelengths, thereby creating a variety of colors.
A key feature of this molecule is the 4-tert-butyl group on the phenyl ring. In both polymer and dye applications, this bulky, non-polar group is expected to impart highly desirable physical properties. It can significantly enhance the solubility of the monomer or dye in common organic solvents, simplifying processing and formulation. In the solid state, the steric hindrance provided by the tert-butyl group can disrupt intermolecular packing and prevent the close association of polymer chains or dye molecules. This is particularly important for dyes, as it can mitigate aggregation-induced quenching of fluorescence, and for polymers, it can improve processability and amorphous character.
Optoelectronic Applications (e.g., Fluorescent Systems)
Organic molecules with extended π-conjugated systems that exhibit strong fluorescence are the foundation of modern optoelectronic technologies, including organic light-emitting diodes (OLEDs), fluorescent sensors, and organic lasers. The molecular structure of this compound, featuring a furanone ring conjugated to a phenyl group, suggests its potential as a photoluminescent material.
Research into related compounds confirms that the furanone scaffold is a viable component for fluorophores. Studies on 5-aryl-2(3H)-furanone derivatives have shown that these compounds exhibit fluorescence, with their emission characteristics being sensitive to the surrounding environment (solvatochromism). researchgate.net Furthermore, diphenyl-furanone derivatives are known to react with primary amines to yield highly fluorescent products, indicating the inherent capability of the core structure to participate in light-emitting processes. mdpi.com
More broadly, organic molecules that combine furan and phenyl rings have demonstrated advanced optoelectronic properties. For instance, co-oligomers incorporating furan, thiophene (B33073), and biphenyl (B1667301) units have been synthesized and shown to have high photoluminescence quantum yields (PLQY) and are suitable for organic lasing applications. rsc.orgresearchgate.netnih.gov These systems benefit from the rigid, planar structure that the furan-aryl linkage provides, which facilitates efficient electronic transitions. One such furan derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), was found to have a PLQY of 28% and function effectively in an organic field-effect transistor. nih.gov Another study on newly synthesized cyclopenta[c]furans, which feature a fused furan ring system, reported strong fluorescence with quantum yields as high as 0.53 (53%). acs.org
The potential optoelectronic properties of this compound are rooted in the intramolecular charge transfer (ICT) character that can arise between the electron-rich phenyl ring and the furanone moiety. Upon absorption of light, an electron can be redistributed within the molecule, and the subsequent relaxation to the ground state results in the emission of fluorescent light. The 4-tert-butyl substituent can further enhance these properties by improving solubility in host matrices used for device fabrication and by preventing aggregation-caused quenching, which is a common failure mode for fluorescent molecules in the solid state.
The following table summarizes the photophysical properties of several furan-containing compounds, illustrating the optoelectronic potential of this class of materials.
| Compound Class / Name | Max. Absorption (λabs) | Max. Emission (λem) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 2,5-bis(5-{[1,1′-biphenyl]-4-yl}thiophen-2-yl)furan | Not Specified | Yellow Region | 0.29 (29%) | rsc.orgresearchgate.net |
| BPFTT (A furan-biphenyl-bithiophene derivative) | Not Specified | Not Specified | 0.28 (28%) | nih.gov |
| Functionalized Cyclopenta[c]furans | 387–405 nm | Not Specified | 0.33–0.53 (33–53%) | acs.org |
Environmental Considerations and Biodegradation Studies
Environmental Fate of Furanone Compounds
The environmental fate of a chemical describes its transport and transformation after release into the environment. nih.gov Furanone compounds are widespread, occurring both naturally and as industrial products. nih.govnih.gov They are found in foods, are produced by microorganisms, and are synthesized for various applications, including as flavoring agents and potential pharmaceuticals. researchgate.netforeverest.net
Biodegradation Pathways and Mechanisms
Biodegradation is a key process that determines the environmental persistence of organic compounds. Studies on simpler furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), offer a model for the potential biodegradation of more complex furanones. nih.gov Microorganisms, primarily aerobic Gram-negative bacteria, have evolved specific enzymatic pathways to break down these compounds. nih.govresearchgate.net
The established biodegradation pathways for furfural and HMF typically begin with oxidation reactions. nih.govnih.gov For instance, furfural is oxidized to 2-furoic acid, which is then activated to furoyl-CoA. nih.gov Subsequent hydroxylation and ring cleavage lead to intermediates that can enter central metabolic pathways, such as the Krebs cycle via 2-oxoglutarate. nih.govnih.gov Similarly, HMF is converted through several steps, including the formation of 2,5-furandicarboxylic acid, which eventually converges with the furfural degradation pathway at the level of 2-furoic acid. researchgate.net
It is plausible that 5-(4-tert-Butylphenyl)furan-2(3H)-one could be susceptible to similar microbial degradation mechanisms. The initial steps would likely involve enzymatic attack on the furanone ring, potentially initiated by hydrolases or oxygenases. However, the large, sterically hindering 4-tert-butylphenyl substituent would likely influence the rate and feasibility of biodegradation compared to simpler, unsubstituted furanones. The specific microorganisms and enzymes capable of transforming this substituted furanone remain to be identified.
| Parent Compound | Key Enzyme Type | Initial Intermediate | Metabolic Pathway Entry Point |
|---|---|---|---|
| Furfural | Aldehyde Dehydrogenase | 2-Furoic acid | 2-Oxoglutarate |
| 5-Hydroxymethylfurfural (HMF) | Oxidoreductase | 5-Hydroxymethyl-2-furoic acid | 2-Furoic acid pathway |
Stability in Environmental Matrices (e.g., Aqueous Environments)
The stability of a compound in environmental matrices, particularly in water, is a crucial factor in determining its persistence and potential for long-range transport. Research on various furanone derivatives indicates that their stability can be highly variable and dependent on their specific structure and the pH of the aqueous environment.
For example, studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) have shown it to be unstable across a range of pH values (2.0-8.0), while its methoxy (B1213986) derivative was found to be more stable. tum.de Halogenated furanones, which have been investigated for their antimicrobial properties, are noted for their low stability in aqueous solutions. mdpi.comresearchgate.net Furthermore, 5-hydroxy-2(5H)-furanone has been observed to convert into succinic acid in aqueous solutions, a process that is accelerated by increased pH and temperature. osi.lv This suggests that hydrolysis of the lactone (cyclic ester) ring is a potential degradation pathway for 2(3H)-furanones.
Given this information, this compound may also be susceptible to hydrolysis, particularly under neutral to alkaline conditions. The stability would be a key factor in its environmental persistence.
| Furanone Derivative | Observed Stability |
|---|---|
| 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) | Unstable at all pH values |
| 2,5-dimethyl-4-methoxy-3[2H]-furanone (DMMF) | Slight decomposition |
| DMHF β-D-glucopyranoside | Slight decomposition |
| DMHF 6′-O-malonyl-β-D-glucopyranoside | Unstable at all pH values |
Transformation Products in Environmental Systems
When a compound degrades in the environment, it forms various transformation products, which may have different properties and toxicities than the parent molecule. researchgate.netnih.gov Identifying these products is essential for a complete environmental risk assessment. nih.gov
For this compound, while no specific transformation products have been documented, potential products can be inferred from known degradation pathways of related compounds.
Hydrolysis: As discussed, hydrolysis of the lactone ring is a likely abiotic degradation pathway. This would result in the formation of a ring-opened gamma-keto carboxylic acid: 4-(4-tert-butylphenyl)-4-oxobutanoic acid.
Oxidative Cleavage: Biological or abiotic oxidation could lead to the cleavage of the furanone ring. nih.gov Based on the metabolism of other furans, this could generate various dicarboxylic acids and other smaller organic molecules. researchgate.net
Biotransformation of the Side Chain: Microbial action could also potentially modify the tert-butylphenyl side chain, for example, through hydroxylation of the aromatic ring or oxidation of the tert-butyl group, although these are generally more recalcitrant structures.
The formation of such transformation products means that the complete removal of the parent compound does not necessarily signify a complete removal of environmental risk, as the intermediates may also be persistent or toxic. mdpi.com
| Transformation Pathway | Potential Product | Basis of Hypothesis |
|---|---|---|
| Hydrolysis | 4-(4-tert-butylphenyl)-4-oxobutanoic acid | Known instability of lactone rings in aqueous environments. osi.lv |
| Oxidative Ring Cleavage | Substituted dicarboxylic acids | Observed in the degradation of other furan-containing compounds. nih.govresearchgate.net |
| Side-Chain Oxidation | Hydroxylated aromatic derivatives | Common microbial strategy for aromatic compound degradation. |
Future Research Directions for 5 4 Tert Butylphenyl Furan 2 3h One
Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability
Future synthetic research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for producing 5-(4-tert-Butylphenyl)furan-2(3H)-one and its analogs. Current synthetic approaches for furanone derivatives often provide a foundation, but there is considerable room for innovation.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. nih.gov Research into three-component reactions involving appropriate aldehydes, amines, and acetylene (B1199291) derivatives could yield the target furanone core in high yields. nih.govresearchgate.net
Green Catalysis: The use of sustainable catalysts is a critical goal. Investigating reusable catalysts such as silica (B1680970) sulfuric acid or biomimetic catalysts like β-cyclodextrin in aqueous media could offer greener alternatives to conventional methods. nih.govresearchgate.net
Microwave and Visible-Light-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields for heterocyclic synthesis. rsc.orgrsc.org Similarly, visible-light-mediated cycloaddition reactions represent a sustainable and mild approach for constructing furanone-related scaffolds, which could be adapted for the target molecule. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Objective |
|---|---|---|
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, time-saving | Develop a convergent synthesis from simple starting materials. |
| Green Catalysis (e.g., β-cyclodextrin) | Environmentally benign, catalyst reusability, use of water as solvent | Optimize reaction conditions for high-yield synthesis in aqueous media. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced purity | Adapt existing furanone syntheses to microwave conditions. |
| Visible-Light Photochemistry | High energy efficiency, mild reaction conditions, sustainability | Explore photochemical pathways for the key cyclization step. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
A thorough understanding of the reactivity of this compound is essential for generating diverse libraries of new chemical entities. The furanone core is a versatile intermediate for further chemical modifications. nih.gov
Future investigations should focus on:
Reactions with Electrophiles and Nucleophiles: Systematically studying the reactions at different positions of the furanone ring will reveal its reactivity profile. This includes exploring reactions with various electrophilic and nucleophilic reagents to create novel derivatives. rsc.orgresearchgate.net
Conversion to Other Heterocycles: The furanone ring can serve as a precursor for other important heterocyclic systems. For instance, reaction with amines like benzylamine (B48309) can convert furanones into the corresponding pyrrolones, which also exhibit significant biological activities. researchgate.net
Cycloaddition Reactions: The unsaturated nature of the furanone ring makes it a candidate for various cycloaddition reactions, which are powerful tools for building complex molecular architectures. researchgate.net
Oxidative Dearomatization: Investigating oxidative dearomatization processes could lead to unusual and complex structures, such as the formation of 2-ene-1,4,7-triones from furan-containing precursors. nih.gov
Deepening Mechanistic Understanding of Biological Activities
Furanone derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov A critical future direction is to determine the specific biological activities of this compound and to elucidate the underlying molecular mechanisms.
Key research initiatives should include:
Broad-Spectrum Biological Screening: Initial screening against a wide panel of cancer cell lines, bacteria, fungi, and inflammatory markers to identify primary biological effects. nih.govnih.govnih.gov
Target Identification and Validation: Once a significant activity is identified, research must focus on pinpointing the specific molecular target. For example, if anticancer activity is observed, studies could investigate if the compound inhibits tubulin polymerization, a mechanism known for some furanone analogs. nih.govnih.gov
Pathway Analysis: Utilizing techniques such as western blotting and gene expression analysis to understand how the compound affects cellular signaling pathways, such as inducing cell cycle arrest or apoptosis. nih.gov
Theoretical and Spectroscopic Studies: Employing Density Functional Theory (DFT) and other computational methods can provide insights into the electronic properties of the molecule that may be crucial for its biological function. rsc.orgrsc.org These theoretical findings can then be correlated with experimental results to build a comprehensive mechanistic picture.
Predictive Modeling and In Silico Screening for New Targets and Applications
Computational chemistry offers powerful tools to accelerate the discovery of new applications for this compound. In silico methods can predict biological activities and guide the synthesis of more potent analogs, saving significant time and resources.
Future computational research should encompass:
Molecular Docking: Docking the structure of this compound into the active sites of a wide range of known drug targets (e.g., kinases, proteases, receptors) can help predict its potential biological activities and identify new therapeutic areas. nih.govresearchgate.netdntb.gov.ua
Pharmacophore Modeling: Developing a pharmacophore model based on the structure of the title compound can be used to screen large virtual libraries of compounds to identify other molecules with potentially similar biological activities.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. malariaworld.org These models can help predict the pharmacokinetic profile of the compound and identify potential liabilities before committing to extensive experimental work.
Virtual Library Screening: Creating a virtual library of derivatives by making in silico modifications to the parent structure and then screening this library against various targets can efficiently guide the design of new, more active compounds. chemmethod.com
Expansion of Structure-Activity Relationship Studies for Optimized Properties
A systematic Structure-Activity Relationship (SAR) study is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of this compound. SAR studies involve synthesizing a series of analogs and evaluating how specific structural changes affect biological activity. nih.govmdpi.com
A comprehensive SAR campaign should explore modifications at key positions:
The tert-Butylphenyl Group: The position and nature of the substituent on the phenyl ring can be varied. For example, replacing the tert-butyl group with other alkyl groups, halogens, or electron-donating/withdrawing groups could significantly impact activity. nih.gov
The Furanone Ring: Substitutions at the C3 and C4 positions of the furanone ring could be explored. Introducing different functional groups can alter the molecule's electronic properties and its ability to interact with biological targets. nih.govnih.gov
Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers will be crucial, as biological activity is often stereospecific. nih.gov
| Modification Site | Example Modifications | Objective |
|---|---|---|
| tert-Butyl Group | -CH3, -OCH3, -Cl, -F, -CF3, -Phenyl | To probe steric and electronic requirements for activity. |
| Phenyl Ring Position | Move tert-butyl group to ortho or meta positions. | To understand the importance of substituent position. |
| Furanone C3/C4 Positions | Introduce alkyl, aryl, or halogen substituents. | To explore effects on potency and target interaction. |
| Furanone Oxygen | Replace with sulfur (Thiophenone). | To evaluate the impact of the heteroatom on activity. researchgate.net |
By systematically pursuing these future research directions, the scientific community can fully characterize the chemical and biological landscape of this compound, potentially leading to the development of novel therapeutic agents or advanced materials.
Q & A
Q. Methodological Insight :
- Key reagents : Arylglyoxals, Meldrum’s acid, piperidine.
- Conditions : Reflux in ethanol (1–3 h, 70–80°C).
- Workup : Cooling, filtration, and washing with ethanol to isolate crystalline products .
How is the structural confirmation of this compound performed?
Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural elucidation. For example, SCXRD data for related compounds (e.g., 3-(4-bromophenyl) derivatives) confirm dihedral angles between the furanone core and substituents, critical for understanding steric effects . Complementary techniques include:
- NMR : Assigning protons (e.g., lactone ring protons at δ 4.5–5.5 ppm) and carbons.
- HRMS : Validating molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
What strategies improve synthetic yields of this compound derivatives?
Advanced
Yield optimization involves:
- Catalyst screening : Piperidine enhances condensation efficiency in MCRs .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Reflux at 80°C balances reaction rate and side-product minimization .
Data-Driven Example :
A study achieved 75% yield by adjusting the molar ratio of arylglyoxal to Meldrum’s acid (1.2:1) and extending reaction time to 2 h .
How do structural modifications influence the biological activity of furanone derivatives?
Advanced
Structure-activity relationship (SAR) studies highlight:
- Substituent effects : 4-Bromophenyl or 4-hydroxyanilino groups enhance antibacterial activity by increasing steric bulk and hydrogen bonding with TyrRS enzymes .
- Lactone ring rigidity : Planar furanone cores improve binding affinity to bacterial targets (e.g., IC50 values <10 µM for TyrRS inhibition) .
Q. Methodological Note :
What in vitro assays are used to evaluate the biological activity of these compounds?
Q. Advanced
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : Fluorescence-based assays measuring TyrRS activity (e.g., ATP consumption rates) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
How are computational methods applied to study this compound?
Q. Advanced
- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular docking : Simulate interactions with TyrRS (PDB ID: 1JIJ) to prioritize synthetic targets .
Example :
A study identified a 3-(4-bromophenyl) derivative with a docking score of −9.2 kcal/mol, correlating with experimental IC50 values .
How can discrepancies in biological activity data across studies be resolved?
Q. Advanced
- Batch variability : Ensure compound purity via HPLC (>95%) and LC-MS .
- Assay standardization : Use common reference strains (e.g., ATCC 25923 for S. aureus) .
- Statistical analysis : Apply ANOVA to compare replicates and identify outlier datasets .
What role does stereochemistry play in the biological interactions of these compounds?
Q. Advanced
- Chiral centers : Derivatives with (3aR,4S,5R,6aS) configurations show enhanced binding due to optimal spatial alignment with TyrRS pockets .
- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates active stereoisomers .
How are reaction mechanisms analyzed for furanone synthesis?
Q. Advanced
- Kinetic studies : Monitor intermediates via time-resolved NMR or IR spectroscopy .
- Isotopic labeling : ¹⁸O tracing in lactone formation confirms nucleophilic acyl substitution pathways .
What analytical techniques assess purity and stability of this compound?
Q. Advanced
- HPLC-DAD : Quantify impurities using C18 columns (acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates shelf stability) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via LC-MS .
Tables
Table 1: Key Synthetic Parameters for Furanone Derivatives
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC50/MIC | Reference |
|---|---|---|---|
| 3-(4-Bromophenyl)-4-hydroxyanilino | TyrRS | 8.5 µM | |
| 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl) | S. aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
